
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is a synthetic organic compound Its structure includes a benzothiazole ring, which is known for its presence in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Urea Formation: The final step involves the reaction of the methoxylated benzothiazole with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield benzothiazole carboxylic acids, while reduction could produce benzothiazole amines.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which are known for their biological activity.
Methoxy-Substituted Ureas: Compounds like 1,3-dimethoxyurea, which may have similar chemical properties.
Uniqueness
1-Methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
104121-61-1 |
|---|---|
Fórmula molecular |
C11H13N3O3S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
1-methoxy-3-(3-methoxy-1,2-benzothiazol-5-yl)-1-methylurea |
InChI |
InChI=1S/C11H13N3O3S/c1-14(17-3)11(15)12-7-4-5-9-8(6-7)10(16-2)13-18-9/h4-6H,1-3H3,(H,12,15) |
Clave InChI |
WYKBNHCQFXRHGI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC2=C(C=C1)SN=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
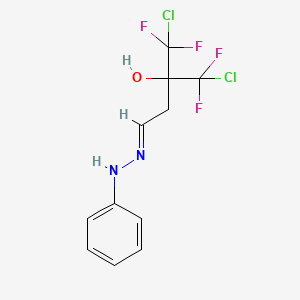
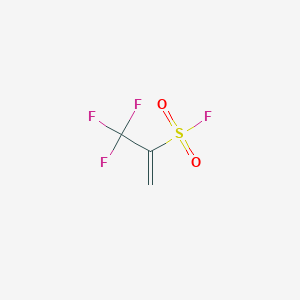
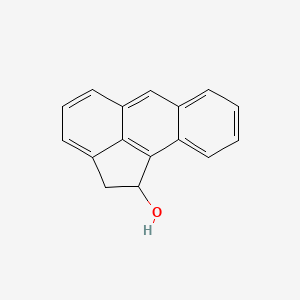
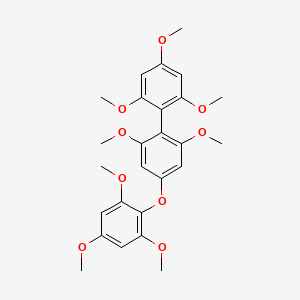
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

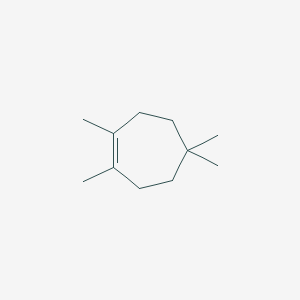
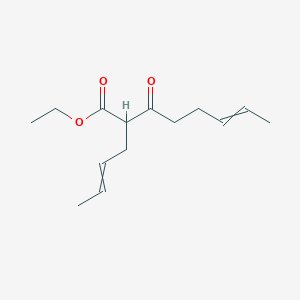



![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
